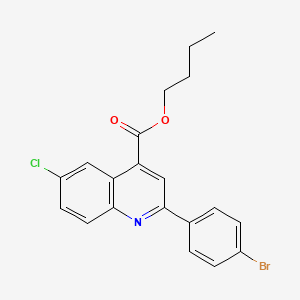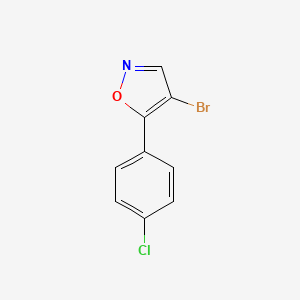![molecular formula C22H27N5O4 B12045601 ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12045601.png)
ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-亚氨基-11-甲基-7-(3-吗啉-4-基丙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-羧酸乙酯是一种具有独特三环结构的复杂有机化合物。
准备方法
合成路线和反应条件
6-亚氨基-11-甲基-7-(3-吗啉-4-基丙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-羧酸乙酯的合成涉及多个步骤,从容易获得的起始原料开始。关键步骤通常包括:
三环核的形成: 这可以通过一系列环化反应来实现,通常涉及使用强酸或碱作为催化剂。
吗啉-4-基丙基基团的引入: 该步骤通常涉及亲核取代反应,其中吗啉衍生物在碱性条件下被引入。
最终酯化: 羧酸酯基团通过酯化反应引入,通常使用乙醇和酸催化剂。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、高通量筛选反应条件以及先进的纯化技术,如色谱法。
化学反应分析
反应类型
6-亚氨基-11-甲基-7-(3-吗啉-4-基丙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-羧酸乙酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将某些官能团转化为其相应的还原形式。
取代: 亲核或亲电取代反应可用于在三环核上引入新的取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的还原剂。
取代: 卤代烷烃或酰氯等试剂可在碱性或酸性条件下使用。
主要产物
这些反应的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
6-亚氨基-11-甲基-7-(3-吗啉-4-基丙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-羧酸乙酯在科学研究中有多种应用:
药物化学: 该化合物可用作开发新药物的支架,特别是针对特定酶或受体的药物。
有机合成: 它作为合成更复杂分子的中间体,可以探索新的合成途径。
材料科学: 独特的三环结构可用于设计具有特定性质的新材料,例如导电性或荧光性。
作用机制
6-亚氨基-11-甲基-7-(3-吗啉-4-基丙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-羧酸乙酯的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,化合物在那里结合并调节它们的活性。所涉及的确切途径将取决于具体应用和生物学背景。
相似化合物的比较
6-亚氨基-11-甲基-7-(3-吗啉-4-基丙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-羧酸乙酯可以与其他类似化合物进行比较,例如:
吲哚衍生物: 这些化合物也具有三环核心,以其生物活性而闻名.
嘧啶衍生物: 这些化合物在结构上具有一定的相似性,并被用于各种医药应用.
6-亚氨基-11-甲基-7-(3-吗啉-4-基丙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-羧酸乙酯的独特性在于其特定的三环结构以及吗啉-4-基丙基基团的存在,该基团可以赋予独特的性质和反应性。
属性
分子式 |
C22H27N5O4 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H27N5O4/c1-3-31-22(29)16-14-17-20(24-19-15(2)6-4-8-27(19)21(17)28)26(18(16)23)9-5-7-25-10-12-30-13-11-25/h4,6,8,14,23H,3,5,7,9-13H2,1-2H3 |
InChI 键 |
HXGOTHFXGDGFSH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12045521.png)
![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)
![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)

![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12045574.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)
![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)


![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045594.png)
